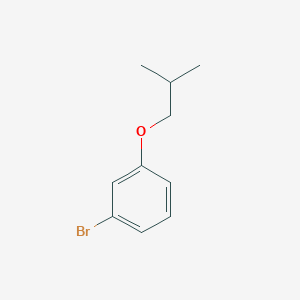
1-Bromo-3-(2-methylpropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-3-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.14 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a 2-methylpropoxy group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, bromobenzene derivatives are known to undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds
1-Bromo-3-(2-methylpropoxy)benzene is used in the synthesis of complex organic compounds. For instance, Fink et al. (1997) demonstrated its use in the creation of ethynylferrocene compounds of 1,3,5-tribromobenzene. These compounds exhibit chemically reversible oxidations, indicating significant potential in electrochemical applications (Fink et al., 1997).
Natural Product Synthesis
It plays a role in the total synthesis of biologically active, naturally occurring compounds. Akbaba et al. (2010) used a derivative of this compound in synthesizing a natural product, highlighting its importance in the field of natural product chemistry (Akbaba et al., 2010).
Studying Solute-Solvent Complexation
The compound is instrumental in understanding solute-solvent interactions. Zheng et al. (2005) utilized a similar bromobenzene derivative to study the ultrafast dynamics of solute-solvent complexation, offering insights into a wide range of chemical exchange processes (Zheng et al., 2005).
Applications in Organic Synthesis
Its use in organic synthesis is highlighted by Kuroda and Kobayashi (2015), who developed a two-step synthesis for 1-substituted 3-alkoxy-1H-isoindoles, demonstrating the versatility of this compound in synthesizing heterocyclic compounds (Kuroda & Kobayashi, 2015).
Investigation of Bromophenol Derivatives
Bayrak et al. (2019) explored the synthesis of bromophenol derivatives starting from compounds including this compound. These derivatives showed significant inhibition against certain enzymes, underscoring the potential of such compounds in biochemical applications (Bayrak et al., 2019).
Involvement in Macrocyclic Chemistry
Subodh Kumar et al. (1992) demonstrated the use of a derivative in the synthesis of macrocycles, which are essential in the field of supramolecular chemistry. This highlights the role of this compound in the creation of complex chemical structures (Subodh Kumar et al., 1992).
Contribution to Polymer Chemistry
Yang and Storey (2015) utilized (3-bromopropoxy)benzene, a compound similar to this compound, in polyisobutylene chemistry. This research underscores its potential application in polymer science and engineering (Yang & Storey, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAHPJXZROQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

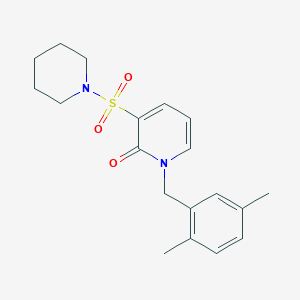
![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)
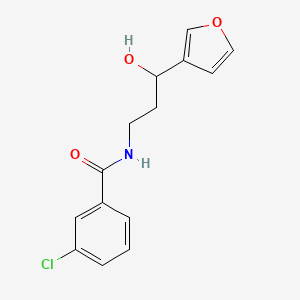
![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)


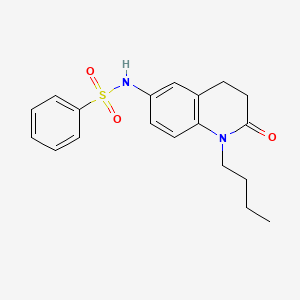
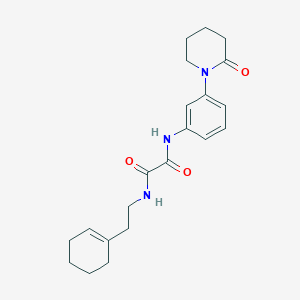
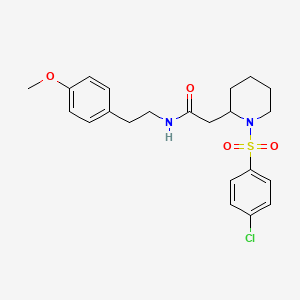
![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)
![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)
